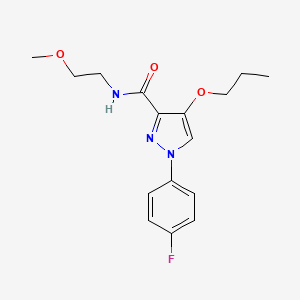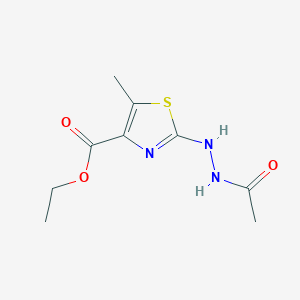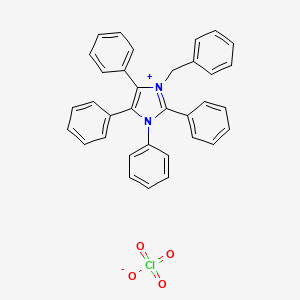
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The structural motif of 1,3-benzodioxole is commonly found in molecules with anticancer properties. Compounds with this structure have been designed to target microtubules and tubulin, which are crucial for cancer cell division. By modulating microtubule assembly, these compounds can induce mitotic blockade and apoptosis . The quinazoline derivative could be synthesized and evaluated for its anticancer activity against various cancer cell lines, potentially serving as a template for further optimization of indole anticancer molecules.
Antioxidant Properties
Compounds containing the 1,3-benzodioxole moiety have been reported to exhibit significant antioxidant activity. This activity is crucial in combating oxidative stress, which is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer . The compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative damage.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-amino-3-pentanone with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carbaldehyde. The final product is obtained by the addition of a carboxamide group to the intermediate.", "Starting Materials": [ "2-amino-3-pentanone", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "1,3-benzodioxole-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-pentanone with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This results in the formation of an intermediate.", "Step 2: Reaction of the intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid. This results in the formation of the final product.", "Step 3: Addition of a carboxamide group to the intermediate using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide and a suitable amine such as N-methylmorpholine. This results in the formation of the final product." ] } | |
CAS RN |
892263-34-2 |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molecular Formula |
C22H23N3O5 |
Molecular Weight |
409.442 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H23N3O5/c1-2-3-4-9-25-21(27)16-7-6-15(11-17(16)24-22(25)28)20(26)23-12-14-5-8-18-19(10-14)30-13-29-18/h5-8,10-11H,2-4,9,12-13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
ZSFMSUWWPRADCB-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)
![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)
![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)

![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)